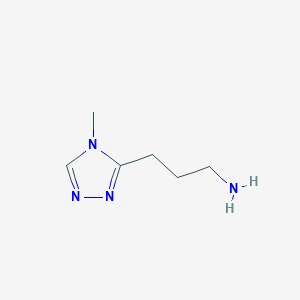

3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine

Beschreibung

3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine is a triazole derivative characterized by a 1,2,4-triazole ring substituted with a methyl group at the 4-position and a propan-1-amine chain at the 3-position. It is a versatile compound with applications in pharmaceuticals and agrochemicals due to its structural adaptability and reactivity . Key properties include:

Its hydrochloride salt, 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride, is highlighted for high purity and utility in drug discovery and chemical synthesis .

Eigenschaften

Molekularformel |

C6H12N4 |

|---|---|

Molekulargewicht |

140.19 g/mol |

IUPAC-Name |

3-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine |

InChI |

InChI=1S/C6H12N4/c1-10-5-8-9-6(10)3-2-4-7/h5H,2-4,7H2,1H3 |

InChI-Schlüssel |

HKIVZMPMDHNWNR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=NN=C1CCCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amin beinhaltet typischerweise die Reaktion von 4-Methyl-4H-1,2,4-Triazol mit einem geeigneten Propan-1-amin-Derivat. Eine gängige Methode beinhaltet die Verwendung von 4-Methyl-4H-1,2,4-Triazol-3-thiol, das mit Ethylbromacetat zu Ethyl [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetat reagiert . Dieser Zwischenstoff kann dann unter geeigneten Bedingungen mit einem Propan-1-amin-Derivat weiter umgesetzt werden, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie oben beschrieben beinhalten. Die Wahl von Reagenzien, Lösungsmitteln und Reaktionsbedingungen würde für Skalierbarkeit, Ausbeute und Kosteneffizienz optimiert werden. Sicherheitsmaßnahmen und Umweltaspekte sind auch in industriellen Umgebungen von entscheidender Bedeutung.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Beispielsweise kann es in biologischen Systemen die Proliferation von Krebszellen hemmen, indem es die Apoptose induziert. Der Triazolring der Verbindung kann mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.

Wissenschaftliche Forschungsanwendungen

3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the proliferation of cancer cells by inducing apoptosis . The compound’s triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides

- Structure: Features an amide group instead of an amine and an amino substituent at the 5-position of the triazole.

- Synthesis : Prepared via microwave-assisted reactions using succinic anhydride and amines, yielding 20 derivatives with scalable protocols (1–10 mmol) .

- Key Differences :

2-Methyl-1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine

- Structure : Branched propan-1-amine chain with a 2-methyl group.

- Properties :

- Key Differences :

- Steric hindrance from branching may reduce binding affinity in biological systems compared to the linear chain of the target compound.

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine

Pharmacological and Physicochemical Properties

Pharmacological Potential

- Target Compound : Demonstrated versatility in drug discovery, particularly in modulating enzyme targets due to its balanced lipophilicity (ALogP ~2–3 inferred from analogs) .

- Analogues: 3-(5-Amino-triazol-3-yl)propanamides: Structural similarity to sulfonamide biologics (e.g., xipamide) suggests diuretic or antimicrobial applications . 4-[5-[(R)-1-(3-Chlorophenyl)ethoxy]-4-methyl-triazol-3-yl]pyridine: Stress-related therapeutic applications via chloride salt formulations .

Physicochemical Data

Biologische Aktivität

3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine, also known as 2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine, is a compound with significant biological activity, particularly in the field of antimicrobial research. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C7H14N4

- Molecular Weight: 154.21 g/mol

- CAS Number: 1016753-32-4

- IUPAC Name: 2-methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine

- Appearance: Oil

Antimicrobial Properties

Research has demonstrated that triazole derivatives exhibit notable antimicrobial activity. The compound has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.12 - 1.95 µg/mL |

| Staphylococcus aureus | 0.125 - 64 µg/mL |

| Pseudomonas aeruginosa | 0.12 - 1.95 µg/mL |

| Bacillus subtilis | MIC comparable to ceftriaxone |

In a study by Mermer et al. (2019), triazole derivatives showed excellent activity against a range of pathogens with MIC values indicating strong antibacterial potential .

The biological activity of triazole derivatives is often linked to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. Specifically, the presence of the triazole ring allows for interaction with bacterial enzymes such as DNA gyrase, which is crucial for DNA replication . Molecular docking studies have indicated that these compounds can effectively bind to the active sites of these enzymes, thereby inhibiting their function.

Study on Antibacterial Efficacy

A comprehensive study conducted on various triazole derivatives included the compound under discussion. The researchers synthesized several derivatives and tested their antibacterial efficacy against a panel of pathogens . The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced antibacterial activity compared to those without such modifications.

Anti-inflammatory Activity

In addition to antibacterial properties, some derivatives of triazoles have shown anti-inflammatory effects. For instance, compounds similar to 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine were tested in a carrageenan-induced rat paw edema model and demonstrated significant anti-inflammatory activity . This suggests potential therapeutic applications beyond antimicrobial use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.